3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]-1-benzo[b]thiophene-2-carbohydrazide
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Overview
Description
3-chloro-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1-benzothiophene-2-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiophene core, a naphthyl group, and a hydrazide linkage. The presence of these functional groups makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1-benzothiophene-2-carbohydrazide typically involves the condensation of 3-chloro-1-benzothiophene-2-carbohydrazide with 2-hydroxy-1-naphthaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Oxidized derivatives such as quinones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-chloro-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1-benzothiophene-2-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to various biological effects. The hydrazide group may play a role in binding to metal ions or forming hydrogen bonds with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N’-[(2-hydroxy-1-naphthyl)methylene]-1-benzothiophene-2-carbohydrazide
- 4-chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
Uniqueness
3-chloro-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1-benzothiophene-2-carbohydrazide is unique due to its combination of a benzothiophene core and a naphthyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials or therapeutic agents .
Properties
Molecular Formula |
C20H13ClN2O2S |
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Molecular Weight |
380.8 g/mol |
IUPAC Name |
3-chloro-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H13ClN2O2S/c21-18-14-7-3-4-8-17(14)26-19(18)20(25)23-22-11-15-13-6-2-1-5-12(13)9-10-16(15)24/h1-11,24H,(H,23,25)/b22-11+ |
InChI Key |
PBENNUZIOXHXQB-SSDVNMTOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=C(C4=CC=CC=C4S3)Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=C(C4=CC=CC=C4S3)Cl)O |
Origin of Product |
United States |
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